molecular formula C30H27NO3 B606443 C1-resveratrol CAS No. 1638296-40-8

C1-resveratrol

Cat. No.: B606443
CAS No.: 1638296-40-8
M. Wt: 449.55
InChI Key: QSWPWYCCMHTPIG-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C1-resveratrol is a novel multi-functional resveratrol derivative for the treatment of atrial fibrillation.

Scientific Research Applications

Anti-inflammatory and Antioxidant Properties

  • A study by Aldawsari et al. (2016) revealed that resveratrol derivatives demonstrate potent anti-inflammatory and antioxidant activities. Specifically, a compound labeled as C10 was identified as a strong anti-inflammatory agent and effective in reducing the concentration of intracellular reactive oxygen species, indicating potential use in chemoprevention (Aldawsari et al., 2016).

Neuroprotective Effects

  • Matsumoto et al. (2017) found that resveratrol can attenuate acute inflammation-induced sensitization of nociceptive processing in rat spinal trigeminal nucleus and upper cervical dorsal horn neurons, suggesting its potential as a therapeutic agent for trigeminal inflammatory pain (Matsumoto et al., 2017).

Mitochondrial Function in Brain Cells

  • Jardim et al. (2018) reviewed the effects of resveratrol on brain mitochondria. They emphasized its role in modulating mitochondrial function, dynamics, and redox biology, which could be significant in treating neurodegenerative diseases involving mitochondrial impairment (Jardim et al., 2018).

Anticancer and Antitubulin Activity

  • A study by Ruan et al. (2011) focused on resveratrol derivatives as potential antiproliferative and tubulin polymerization inhibitors, suggesting their use in cancer treatment. Compound C19, a resveratrol derivative, showed potent in vitro activity against several cancer cell lines (Ruan et al., 2011).

Reproductive Health

  • Research by Collodel et al. (2011) demonstrated the antioxidant properties of resveratrol in human sperm and rat germ cells, indicating its potential use in assisted reproduction techniques and cryopreservation (Collodel et al., 2011).

Regenerative Medicine

  • Stokes and Mishra (2015) highlighted the regenerative properties of Resveratrol, including its anti-aging, anti-inflammatory, and antioxidative effects, making it beneficial for various pathophysiological conditions (Stokes & Mishra, 2015).

Properties

CAS No.

1638296-40-8

Molecular Formula

C30H27NO3

Molecular Weight

449.55

IUPAC Name

N-{2'-[2-(4-Hydroxy-phenyl)-vinyl]-biphenyl-2-ylmethyl}-2-(4-methoxy-phenyl)-acetamide

InChI

InChI=1S/C30H27NO3/c1-34-27-18-13-23(14-19-27)20-30(33)31-21-25-7-3-5-9-29(25)28-8-4-2-6-24(28)15-10-22-11-16-26(32)17-12-22/h2-19,32H,20-21H2,1H3,(H,31,33)/b15-10+

InChI Key

QSWPWYCCMHTPIG-XNTDXEJSSA-N

SMILES

O=C(NCC1=CC=CC=C1C2=CC=CC=C2/C=C/C3=CC=C(O)C=C3)CC4=CC=C(OC)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C1-resveratrol;  C1 resveratrol;  C1resveratrol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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